molecular formula C4H3BrF2N2 B13590683 1-(bromodifluoromethyl)-1H-pyrazole

1-(bromodifluoromethyl)-1H-pyrazole

Cat. No.: B13590683
M. Wt: 196.98 g/mol
InChI Key: NEDIQFBUZMONAB-UHFFFAOYSA-N
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Description

1-(Bromodifluoromethyl)-1H-pyrazole is a fluorinated heterocyclic compound characterized by the presence of a bromodifluoromethyl group attached to a pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(Bromodifluoromethyl)-1H-pyrazole can be synthesized through several methods. One common approach involves the reaction of pyrazole with bromodifluoromethylating agents under controlled conditions. For instance, the reaction of pyrazole with bromodifluoromethyltrimethylsilane in the presence of a base such as potassium carbonate can yield the desired compound .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 1-(Bromodifluoromethyl)-1H-pyrazole undergoes various chemical reactions, including:

    Substitution Reactions: The bromodifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its chemical structure and properties.

    Coupling Reactions: It can be involved in coupling reactions with other aromatic or heteroaromatic compounds, forming complex molecular architectures.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium hydride or potassium tert-butoxide can be used under anhydrous conditions.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.

    Coupling Reactions: Palladium-catalyzed cross-coupling reactions using reagents like aryl halides and boronic acids are common.

Major Products Formed: The reactions of this compound can yield a variety of products, including substituted pyrazoles, difluoromethylated derivatives, and complex heterocyclic compounds.

Scientific Research Applications

1-(Bromodifluoromethyl)-1H-pyrazole has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(bromodifluoromethyl)-1H-pyrazole involves its interaction with specific molecular targets. The bromodifluoromethyl group can enhance the compound’s binding affinity to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

    1-(Chlorodifluoromethyl)-1H-pyrazole: Similar in structure but with a chlorine atom instead of bromine.

    1-(Trifluoromethyl)-1H-pyrazole: Contains a trifluoromethyl group, offering different chemical properties.

    1-(Difluoromethyl)-1H-pyrazole: Lacks the halogen atom, resulting in distinct reactivity.

Uniqueness: 1-(Bromodifluoromethyl)-1H-pyrazole is unique due to the presence of the bromodifluoromethyl group, which imparts specific electronic and steric effects. These effects can influence the compound’s reactivity, stability, and interactions with biological targets, making it a valuable tool in various research and industrial applications .

Properties

IUPAC Name

1-[bromo(difluoro)methyl]pyrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H3BrF2N2/c5-4(6,7)9-3-1-2-8-9/h1-3H
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEDIQFBUZMONAB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(N=C1)C(F)(F)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H3BrF2N2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.98 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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